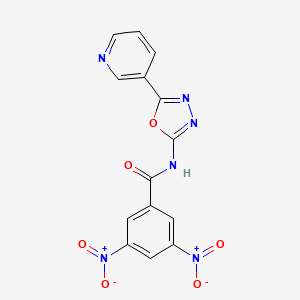

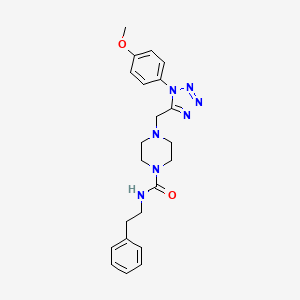

3,5-dinitro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of compounds closely related to "3,5-dinitro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide" typically involves multi-step organic reactions. For example, compounds with the 1,3,4-oxadiazol moiety are often synthesized through the reaction of hydrazides with carbon disulfide in alkaline conditions, followed by oxidative cyclization. The dinitro groups could be introduced via nitration reactions, where benzene or pyridine derivatives are treated with nitric acid. Although specific synthesis pathways for the compound are not detailed, similar methods may be applicable (Gangapuram & Redda, 2009).

Molecular Structure Analysis

The molecular structure of related compounds suggests that "3,5-dinitro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide" likely features a planar geometry around the oxadiazole and benzamide moieties, facilitating conjugation and potential aromaticity. The presence of dinitro groups would introduce electron-withdrawing effects, influencing electronic distribution and reactivity. X-ray crystallography of analogous structures has often revealed dense packing and potential for hydrogen bonding, hinting at solid-state properties relevant to material science applications (Adhami et al., 2014).

Chemical Reactions and Properties

Compounds with the 1,3,4-oxadiazol ring are known for their reactivity towards nucleophiles due to the electron-deficient nature of the ring. Dinitro groups further contribute to the compound's reactivity by acting as electrophiles in various substitution reactions. Such structural features might enable the compound to undergo reactions like nucleophilic aromatic substitution, potentially useful in further derivatization or in the synthesis of complex molecules (Cosimelli et al., 2001).

Physical Properties Analysis

The physical properties of "3,5-dinitro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide" can be inferred to some extent from similar compounds. The presence of multiple nitro groups usually increases density and melting points, while the oxadiazole and benzamide functionalities contribute to the compound's polarity, potentially affecting solubility in organic solvents. The compound's solid-state structure, influenced by intermolecular forces, could be relevant for its crystalline properties and stability (Ma et al., 2018).

Chemical Properties Analysis

The chemical properties of "3,5-dinitro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide" include its potential as a ligand in coordination chemistry, given the nitrogen atoms in the pyridine and oxadiazole rings. Its electron-withdrawing dinitro groups could make it a candidate for various chemical transformations, such as reduction reactions or participation in supramolecular assemblies. These properties suggest utility in designing materials with specific electronic or optical characteristics (Arora et al., 2005).

科学的研究の応用

Synthesis and Characterization

Studies have demonstrated the synthesis and characterization of derivatives containing 1,3,4-oxadiazole rings, emphasizing their potential in developing novel compounds with specific properties. For instance, research by Mallakpour & Ayatollahi (2013) focused on synthesizing novel optically active nanostructure poly(amide–imide)s (PAIs) from the direct polycondensation reaction of 3,5-diamino-N-(pyridin-3-yl) benzamide with chiral diacids. The synthesized PAIs showed nanostructure forms with particle sizes between 50 and 70 nm, highlighting their potential in nanotechnology applications (Mallakpour & Ayatollahi, 2013).

Antimicrobial and Antifungal Activities

Several studies have explored the antimicrobial and antifungal activities of derivatives. Patel et al. (2010) synthesized compounds with anthelmintic activity, showing the potential of these derivatives in treating parasitic worm infections (Patel et al., 2010). Another study by Gangapuram & Redda (2009) synthesized N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides, evaluating their anti-inflammatory and anti-cancer properties, indicating a promising direction for pharmaceutical development (Gangapuram & Redda, 2009).

Advanced Material Applications

Research by Rafiee & Golriz (2014) explored the synthesis of a new diamine monomer containing fluorene unit, aimed at creating novel aromatic polyimides with pendent fluorenamide moieties. These polymers demonstrated high thermal stability and solubility in common polar solvents, suggesting their applicability in advanced material science for creating high-performance polymers with enhanced properties (Rafiee & Golriz, 2014).

Catalysis and Chemical Reactions

The role of these compounds in facilitating chemical reactions and catalysis has also been investigated. Zhao et al. (2017) designed 2-(pyridin-2-yl) aniline as a new directing group in promoting C-H amination mediated by cupric acetate, showing effectiveness in amination reactions with good functional group tolerance. This study opens new avenues in synthetic chemistry for the development of efficient catalytic processes (Zhao et al., 2017).

特性

IUPAC Name |

3,5-dinitro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N6O6/c21-12(9-4-10(19(22)23)6-11(5-9)20(24)25)16-14-18-17-13(26-14)8-2-1-3-15-7-8/h1-7H,(H,16,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSUWYQRSCDIJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dinitro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2498713.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-fluorobenzamide](/img/structure/B2498715.png)

![Diethyl 5-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2498718.png)

![5-amino-1-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide](/img/structure/B2498722.png)

![N-[1-(3-Fluoropyridin-2-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2498725.png)

![N-(5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2498727.png)

![3-(1-(furan-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498733.png)

![3-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2498735.png)